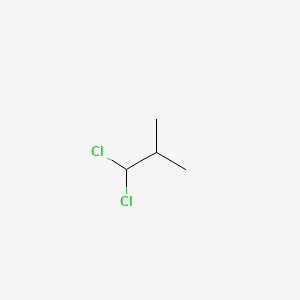

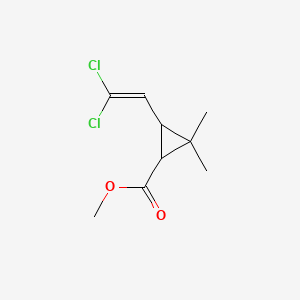

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is a useful research compound. Its molecular formula is C9H12Cl2O2 and its molecular weight is 223.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 222.0214350 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, also known as dichlorvos, is an organophosphate compound . Its primary targets are acetylcholinesterase enzymes, which play a crucial role in the nervous system of insects .

Mode of Action

Dichlorvos acts by inhibiting the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of the nervous system in insects, leading to their paralysis and eventual death .

Biochemical Pathways

The primary biochemical pathway affected by dichlorvos is the cholinergic pathway . By inhibiting acetylcholinesterase, dichlorvos prevents the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of neurons, which results in symptoms of neurotoxicity .

Result of Action

The result of dichlorvos action at the molecular level is the inhibition of acetylcholinesterase, leading to an excess of acetylcholine . At the cellular level, this causes overstimulation of neurons, leading to neurotoxicity . The ultimate effect at the organism level is paralysis and death of the insect.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of dichlorvos. Temperature, humidity, and pH can affect its volatility and degradation rate. Furthermore, its toxicity can extend beyond the target pests, impacting non-target organisms and leading to bioaccumulation and potential ecosystem disruption .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific conditions of the biochemical reaction .

Cellular Effects

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate can have various effects on cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the type of cell and the specific conditions .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with various enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . This could include interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

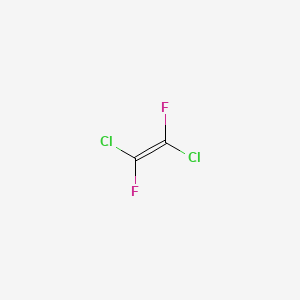

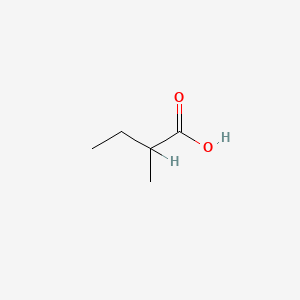

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate involves the reaction of 2,2-dichloroethanol with 2,2-dimethylcyclopropanecarboxylic acid to form the intermediate 3-(2,2-dichloroethoxy)-2,2-dimethylcyclopropanecarboxylic acid. This intermediate is then reacted with methanol and a strong acid catalyst to form the final product.", "Starting Materials": [ "2,2-dichloroethanol", "2,2-dimethylcyclopropanecarboxylic acid", "methanol", "strong acid catalyst" ], "Reaction": [ "Step 1: 2,2-dichloroethanol is reacted with 2,2-dimethylcyclopropanecarboxylic acid in the presence of a base catalyst to form the intermediate 3-(2,2-dichloroethoxy)-2,2-dimethylcyclopropanecarboxylic acid.", "Step 2: The intermediate is then reacted with methanol and a strong acid catalyst, such as sulfuric acid, to form the final product, Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate." ] } | |

CAS No. |

59897-94-8 |

Molecular Formula |

C9H12Cl2O2 |

Molecular Weight |

223.09 g/mol |

IUPAC Name |

methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C9H12Cl2O2/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h4-5,7H,1-3H3/t5-,7+/m1/s1 |

InChI Key |

QJOOIMSFFIUFKX-VDTYLAMSSA-N |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)OC)C=C(Cl)Cl)C |

SMILES |

CC1(C(C1C(=O)OC)C=C(Cl)Cl)C |

Canonical SMILES |

CC1(C(C1C(=O)OC)C=C(Cl)Cl)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.